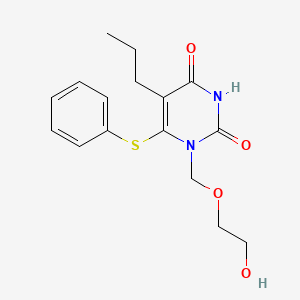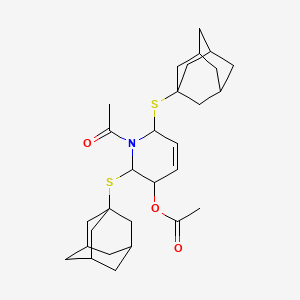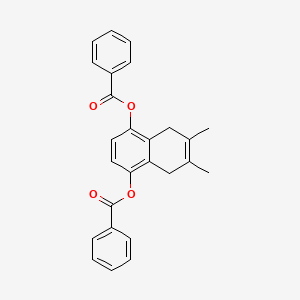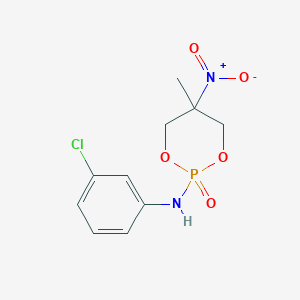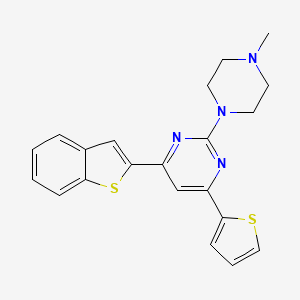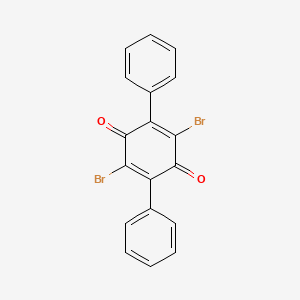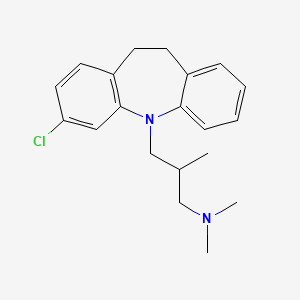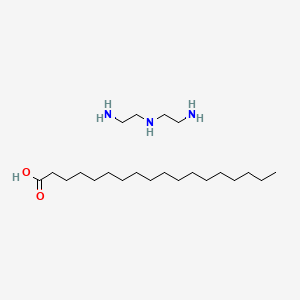
Einecs 295-957-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of octadecanoic acid, reaction products with diethylenetriamine, involves the reaction of octadecanoic acid with diethylenetriamine under controlled conditions. The reaction typically requires a suitable temperature and pressure, and a catalyst may be used to promote the reaction .
Industrial Production Methods: In industrial settings, the reaction is carried out in large reactors where octadecanoic acid and diethylenetriamine are mixed in the presence of a catalyst. The reaction mixture is heated to the desired temperature and maintained under pressure until the reaction is complete. The product is then purified and processed for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Octadecanoic acid, reaction products with diethylenetriamine, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often require specific catalysts and solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Octadecanoic acid, reaction products with diethylenetriamine, has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in the formulation of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a component in medical coatings.
Industry: Utilized in the production of coatings, adhesives, and lubricants due to its stabilizing properties
Mecanismo De Acción
The mechanism of action of octadecanoic acid, reaction products with diethylenetriamine, involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to form stable complexes with other molecules, enhancing its effectiveness as a surfactant and emulsifier. The primary and secondary amino groups in diethylenetriamine play a crucial role in these interactions, contributing to the compound’s unique properties .
Comparación Con Compuestos Similares
Fatty acids, tall-oil, reaction products with diethylenetriamine: Similar in structure and applications, used in drilling muds and hydraulic fracturing fluids.
Octadecanoic acid, reaction products with diethylenetriamine and urea, acetates: Used in surface coatings, adhesives, and preservatives.
Uniqueness: Octadecanoic acid, reaction products with diethylenetriamine, stands out due to its specific combination of octadecanoic acid and diethylenetriamine, which imparts unique properties such as high chemical stability and thermal stability. These properties make it particularly valuable in industrial applications where durability and performance are critical .
Propiedades
Número CAS |
68412-13-5 |
|---|---|
Fórmula molecular |
C22H49N3O2 |
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H13N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-3-7-4-2-6/h2-17H2,1H3,(H,19,20);7H,1-6H2 |
Clave InChI |
BFIIGSSNILPJSG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCN)N |
Números CAS relacionados |
101610-61-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


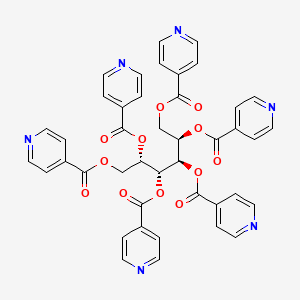
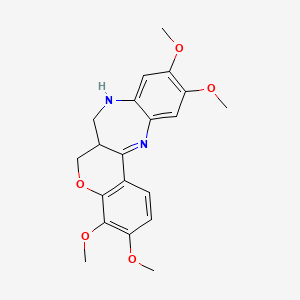
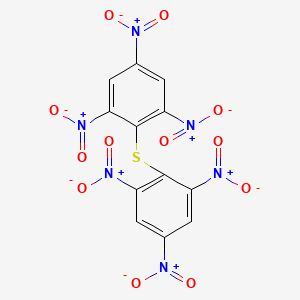
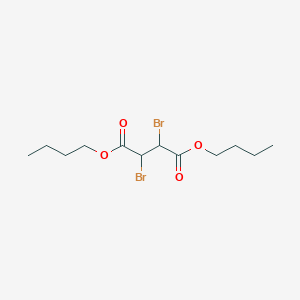
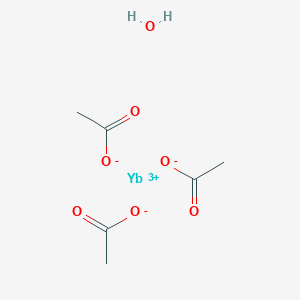
![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione](/img/structure/B12800421.png)
